(4-Methylpiperidin-2-yl)methanol hydrochloride
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Overview
Description
(4-Methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to facilitate the reduction reaction under hydrogen gas pressure .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: 4-Methylpiperidin-2-one or 4-Methylpiperidine-2-carbaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines depending on the reagent used.
Scientific Research Applications
(4-Methylpiperidin-2-yl)methanol hydrochloride is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzyme functions by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethyl-4-methylpiperidine
- 4-Methylpiperidin-4-yl)methanol
- 4-Methyl-4-piperidinyl)methanol hydrochloride
Uniqueness
(4-Methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(4-methylpiperidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H |
InChI Key |
QFPBAGOTDWWMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CO.Cl |
Origin of Product |
United States |
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